molecular formula C18H18N2O4S2 B119917 Acide 2-(3-benzoylthiouréido)-5,5-diméthyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylique CAS No. 314042-01-8

Acide 2-(3-benzoylthiouréido)-5,5-diméthyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylique

Numéro de catalogue: B119917
Numéro CAS: 314042-01-8
Poids moléculaire: 390.5 g/mol
Clé InChI: ATSWBWHRHAQVFM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

GTPase Inhibition

One of the primary applications of this compound is its role as a potent inhibitor of Ras-related GTPases, particularly Rab7. GTPases are critical regulators of various cellular processes, including membrane trafficking and cell proliferation. The compound has been shown to bind competitively to the nucleotide binding site of Rab7, inhibiting its activity with an inhibition constant (Ki) of approximately 13 nM . This inhibition is particularly relevant in cancer research, where dysregulation of GTPases is a hallmark of tumorigenesis.

Case Study: Rab7 Inhibition

A study by Agola et al. (2012) demonstrated that the compound effectively inhibits Rab7's interaction with its effector protein, Rab-interacting lysosomal protein (RILP), which is crucial for lysosomal transport and function. This inhibition can disrupt the autophagic process, providing insights into potential therapeutic strategies for diseases characterized by impaired autophagy .

Immunology Research

In immunological contexts, the compound has been shown to impair B cell switching and plasma cell survival in murine models of lupus. Lam et al. (2016) highlighted that inhibiting Rab7 with this compound dampens autoantibody responses, suggesting its utility in understanding autoimmune disorders and developing targeted therapies .

Cancer Therapeutics

Given its role as a GTPase inhibitor, this compound holds promise as a therapeutic agent in oncology. By targeting specific GTPases involved in cancer cell proliferation and survival, it could potentially enhance the efficacy of existing cancer treatments or serve as a novel therapeutic strategy.

Drug Development

The structural characteristics of 2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid make it a candidate for further modifications to optimize its pharmacological properties. Researchers are exploring derivatives that may exhibit improved potency or selectivity for different GTPase targets .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings/References
GTPase InhibitionInhibitor of Rab7Ki = 13 nM; disrupts autophagy
Immunology ResearchImpairs B cell switching in lupus modelsDampen autoantibody response
Cancer TherapeuticsPotential therapeutic agent in oncologyTargeting GTPases involved in tumorigenesis
Drug DevelopmentStructural modifications for enhanced potencyOngoing research into derivatives

Mécanisme D'action

Target of Action

The primary target of CID-1067700 is the Ras-related protein Rab7 . Rab7 is an endosome-localized small GTPase that plays a crucial role in the late endocytic pathway . It is involved in the transport of products from early to late endosomes and lysosomes .

Mode of Action

CID-1067700 acts as a competitive inhibitor of Rab7 . It binds to the nucleotide binding site of Rab7, thereby inhibiting its activity . This competitive inhibition is significant for both BODIPY-GTP and BODIPY-GDP binding .

Biochemical Pathways

The inhibition of Rab7 by CID-1067700 affects the endocytic pathway . Specifically, it downregulates the protein levels of Lamp1 and active cathepsin B in astrocytes after injury . It also inhibits the co-localization of cathepsin B and Rab7, and Lamp1 and Rab7 .

Pharmacokinetics

It is known that the compound can be administered viaintraperitoneal injection , suggesting that it is likely to have good bioavailability

Result of Action

CID-1067700 has been shown to have significant effects in models of ischemic stroke . It attenuates brain atrophy, improves neurologic deficits, and inhibits reactive astrogliosis in rat ischemic stroke . It also reduces class switch DNA recombination (CSR) in B cells and survival of plasma cells .

Action Environment

The action of CID-1067700 can be influenced by environmental factors such as oxygen and glucose deprivation . In a model of ischemic stroke, the compound was shown to protect astrocytes against injury induced by oxygen and glucose deprivation and reoxygenation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de ML282 implique plusieurs étapes, y compris la formation d'un système cyclique thiéno[2,3-c]pyran. Les étapes clés incluent :

Méthodes de production industrielle

La production industrielle de ML282 impliquerait probablement l'optimisation de la voie de synthèse afin de maximiser le rendement et la pureté. Cela pourrait inclure :

Analyse Des Réactions Chimiques

Types de réactions

ML282 subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de ML282 avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des études et des applications plus poussées .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

ML282 est unique en raison de sa haute spécificité et affinité pour Rab7, avec un Ki de 13 nM. Cela en fait un outil précieux pour étudier le rôle de Rab7 dans les processus cellulaires et pour des applications thérapeutiques potentielles .

Activité Biologique

2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid, also referred to as SID 85747738 or CID 1067700, is a compound of interest due to its potential biological activities, particularly as an inhibitor of GTPases. This article explores its synthesis, biological properties, and relevant case studies highlighting its efficacy in various biological contexts.

  • Molecular Formula : C22H26N2O4S2
  • Molecular Weight : 446.6 g/mol
  • CAS Number : 1422057-39-3
  • Purity : Typically around 95% .

The compound acts primarily as a pan-inhibitor of Ras-superfamily GTPases. GTPases play crucial roles in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. The inhibition of these proteins can lead to altered cell proliferation and survival pathways.

Inhibition Studies

In vitro studies have demonstrated that the compound effectively inhibits nucleotide binding in GTPases such as Rab7. The mechanism involves:

  • Dose-response inhibition : The compound was tested at concentrations ranging from 100 μM to 15 nM, showing significant inhibitory effects on Rab7 nucleotide binding .
  • High-throughput screening : The compound was identified as a potent inhibitor of BODIPY-GTP binding through bead-based flow cytometry assays .

Anticancer Properties

Research indicates that derivatives of thieno[2,3-c]pyran compounds exhibit promising anticancer activities. For instance:

  • A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects against the MDA-MB-231 breast cancer cell line. The results showed that several compounds had IC50 values indicating significant inhibitory effects on tumor cell growth .
CompoundIC50 (μM)Cell LineReference
Compound I27.6MDA-MB-231
Compound II29.3MDA-MB-231

Other Biological Activities

The compound's structural analogs have been reported to possess various biological activities including:

  • Antimicrobial properties.
  • Inhibition of β-lactamases and other enzymes relevant to drug resistance .

Study on GTPase Inhibition

A study published in NCBI characterized the compound's ability to inhibit Rab7 GTPase. The findings highlighted its potential application in targeting diseases where GTPase activity is dysregulated. The study utilized a combination of biochemical assays and flow cytometry to establish the compound's potency .

Anticancer Efficacy

Another study focused on synthesizing thieno[2,3-d]pyrimidine derivatives which included the target compound. The synthesized compounds were tested against various cancer cell lines, revealing that modifications in the chemical structure influenced their anticancer activity significantly .

Propriétés

IUPAC Name

2-(benzoylcarbamothioylamino)-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-18(2)8-11-12(9-24-18)26-15(13(11)16(22)23)20-17(25)19-14(21)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,22,23)(H2,19,20,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSWBWHRHAQVFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)SC(=C2C(=O)O)NC(=S)NC(=O)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360013
Record name CID-1067700
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314042-01-8
Record name CID-1067700
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid
Reactant of Route 2
2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid
Reactant of Route 4
2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid
Reactant of Route 6
2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.